molecular formula C9H7BrFNO4 B2864665 Ethyl 5-bromo-3-fluoro-2-nitrobenzoate CAS No. 1805503-77-8

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate

Cat. No.: B2864665
CAS No.: 1805503-77-8
M. Wt: 292.06
InChI Key: LZZJEJYCFFHWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate: is an organic compound with the molecular formula C9H7BrFNO4. It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Esterification: The conversion of the carboxylic acid group to an ester group using ethanol.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and bromine.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Aminobenzoates: From the reduction of the nitro group.

    Hydroxybenzoates: From oxidation reactions.

Scientific Research Applications

Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is used extensively in scientific research due to its unique chemical properties:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: In the development of new drugs and therapeutic agents.

    Material Science: In the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3-fluoro-2-nitrobenzoate involves its interaction with various molecular targets:

    Electrophilic Aromatic Substitution: The compound can act as an electrophile in aromatic substitution reactions.

    Reduction Mechanism: The nitro group can be reduced to an amine, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

  • Ethyl 3-bromo-5-nitrobenzoate
  • Ethyl 4-bromo-2-nitrobenzoate
  • Ethyl 3-fluoro-5-nitrobenzoate

Uniqueness: Ethyl 5-bromo-3-fluoro-2-nitrobenzoate is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)6-3-5(10)4-7(11)8(6)12(14)15/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZJEJYCFFHWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805503-77-8
Record name ethyl 5-bromo-3-fluoro-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.